molecular formula C13H13NO B072059 3-Benzyloxyaniline CAS No. 1484-26-0

3-Benzyloxyaniline

Cat. No. B072059
CAS RN: 1484-26-0
M. Wt: 199.25 g/mol
InChI Key: IGPFOKFDBICQMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • A novel synthesis method for benzofuran-3(2 H)-one scaffolds, which are structurally related to 3-Benzyloxyaniline, was developed using Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids (Yuan et al., 2019).
  • Another study investigated the reaction paths for synthesizing benzoxazine derivatives from phenol, aniline, and formaldehyde, which are relevant to the synthesis of compounds like 3-Benzyloxyaniline (Zhang et al., 2015).

Molecular Structure Analysis

  • The molecular structure of N-benzylidene-aniline, a compound closely related to 3-Benzyloxyaniline, was studied using gas electron diffraction and molecular mechanics calculations, providing insights into the structural aspects of similar compounds (Trætteberg et al., 1978).

Chemical Reactions and Properties

  • A study on lanthanide-based coordination polymers assembled from derivatives of benzoic acids, similar in structure to 3-Benzyloxyaniline, offered insights into their chemical reactions and properties, particularly in terms of photophysical characteristics (Sivakumar et al., 2011).

Physical Properties Analysis

  • The physical properties of mesogenic benzoic acids with large branches, which include structures related to 3-Benzyloxyaniline, were analyzed, focusing on their liquid crystalline behavior and crystal structure (Weissflog et al., 1996).

Chemical Properties Analysis

  • The study of lanthanide 4-benzyloxy benzoates revealed the influence of electron-withdrawing and electron-donating groups on luminescent properties, providing insights into the chemical properties of related compounds (Sivakumar et al., 2010).
  • Another study on the structural diversity and magnetic properties of metal-organic polymers based on semirigid tricarboxylate ligand of benzoic acid derivatives, similar to 3-Benzyloxyaniline, contributes to understanding the compound's chemical properties (Fan et al., 2014).

Scientific Research Applications

Ultraviolet Protection Applications

3-Benzyloxyaniline derivatives like 3-benzylidene camphor (3BC) are utilized in personal care products for ultraviolet (UV) protection. However, studies indicate that 3BC exhibits estrogenic properties and could adversely affect fertility and reproduction in aquatic species, such as fish. It is shown to have a dose-dependent impact on fecundity and gonadal development in fish, raising concerns about its environmental implications (Kunz, Gries & Fent, 2006).

Anticancer Applications

Some derivatives of 3-Benzyloxyaniline, like ON 01910.Na, have shown promising anticancer properties. For instance, ON 01910.Na inhibits mitotic progression and induces apoptosis in cancer cells, displaying activity against a broad spectrum of human cancer cells both in vitro and in vivo. This anticancer agent has shown the potential for high efficacy with minimal toxicity in clinical trials (Ohnuma et al., 2006).

Environmental Impact and Toxicology

Benzophenone-3 (BP-3), a common component in sunscreen products and related to 3-Benzyloxyaniline, has been found to have environmental and toxicological impacts. It is known for its lipophilic, photostable, and bioaccumulative properties. Studies show that BP-3 and its derivatives can significantly affect aquatic ecosystems, indicating the need for further research on its environmental monitoring and potential long-term effects (Kim & Choi, 2014).

Synthesis and Drug Development Applications

Benzamides, closely related to 3-Benzyloxyaniline, play a crucial role in medicinal chemistry, serving as intermediates for synthesizing various medicinal compounds with diverse biological actions like anti-microbial, anti-cancer, and anti-inflammatory properties. The versatility of these compounds in drug synthesis highlights their significance in the field of medicinal chemistry and drug development (Ammaji et al., 2019).

Safety And Hazards

3-Benzyloxyaniline is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

Relevant Papers One relevant paper titled “Exploring a Benzyloxyaniline Linker Utilizing Ceric Ammonium Nitrate (CAN) as a Cleavage Reagent: Solid-Phase Synthesis of N-Unsubstituted β-Lactams and Secondary Amides” describes a novel benzyloxyaniline linker that uses ceric ammonium nitrate (CAN) as a cleavage reagent .

properties

IUPAC Name

3-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPFOKFDBICQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022156
Record name 3-Benzyloxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxyaniline

CAS RN

1484-26-0
Record name 3-(Benzyloxy)aniline
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Record name 3-Benzyloxyaniline
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Record name 3-Benzyloxyaniline
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Record name 3-benzyloxyaniline
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Record name 3-BENZYLOXYANILINE
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Synthesis routes and methods

Procedure details

3-Nitro-phenol was reacted with bromomethyl-benzene according to the procedure from Example 199A substituting bromomethyl-benzene for 1-bromomethyl-3-fluoro-benzene then reduced according to the procedure from Example 199B to provide the title compound.
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